N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
Description
N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a heterocyclic compound featuring a pyridoindole core fused with a butanamide side chain and a cyclopropyl substituent. The pyrido[4,3-b]indole scaffold is a tricyclic system combining pyridine and indole moieties, which is associated with diverse biological activities, including central nervous system (CNS) modulation and anti-infective properties .
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C18H21N3O2/c22-17(19-12-5-6-12)7-8-18(23)21-10-9-16-14(11-21)13-3-1-2-4-15(13)20-16/h1-4,12,20H,5-11H2,(H,19,22) |
InChI Key |
IMIVVRANQLTQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridoindole core, followed by the introduction of the cyclopropyl group and the butanamide moiety. Key steps may include:
Formation of the Pyridoindole Core: This can be achieved through cyclization reactions involving indole derivatives.
Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions using reagents like diazomethane.
Formation of the Butanamide Backbone: This step often involves amide bond formation through coupling reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s ketone group (4-oxo) and cyclopropyl ring are primary targets for oxidation:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Ketone Oxidation | KMnO₄ (acidic conditions) | Formation of carboxylic acid derivatives | Limited applicability due to steric hindrance |
| Cyclopropane Ring Opening | Ozone or strong oxidizers | Ring-opened dicarbonyl compounds | Theoretical pathway, not empirically confirmed |
Oxidation of the 4-oxo group is less common due to its stability, but the cyclopropane ring may undergo ring-opening under aggressive conditions, forming dicarbonyl intermediates.
Reduction Reactions
Reductive transformations target the amide and ketone functionalities:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Amide Reduction | LiAlH₄ (anhydrous ether) | Secondary amine (N-cyclopropylbutanamine) | Requires rigorous anhydrous conditions |
| Ketone Reduction | NaBH₄ (methanol) | Alcohol derivative (4-hydroxybutanamide) | Selective reduction without amide cleavage |
The amide group can be reduced to a secondary amine using strong hydride donors, while the ketone is selectively reduced to an alcohol under milder conditions.
Hydrolysis Reactions
Hydrolysis of the amide bond is a key degradation pathway:
Acidic conditions promote complete amide bond cleavage, while enzymatic hydrolysis occurs selectively in biological systems .
Nucleophilic Substitution
The pyridoindole core and cyclopropyl group participate in substitution reactions:
The pyridoindole’s nitrogen site is amenable to acylation, enabling structural diversification for pharmacological optimization . Cyclopropane ring-opening via nucleophilic attack remains underexplored but theoretically plausible.
Stability Under Physiological Conditions
The compound’s reactivity in biological environments is critical for drug development:
These findings highlight the need for prodrug strategies or structural modifications to enhance stability .
Comparative Reactivity with Analogues
The cyclopropyl substituent differentiates this compound from related derivatives:
| Analogues | Key Reaction Differences | Reference |
|---|---|---|
| N-Methoxyphenyl variant | Faster amide hydrolysis | |
| Pyridoindole core | Enhanced acylation reactivity |
The cyclopropyl group confers steric protection to the amide bond, slowing hydrolysis compared to methoxy-substituted analogues.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, derivatives of the pyridoindole framework have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that pyridoindole derivatives could effectively target cancer cells in vitro, suggesting that N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide may possess similar antitumor effects .
Neuroprotective Effects
The compound's structural similarity to neuroactive agents positions it as a candidate for neuroprotective applications. Research in the field of neurodegenerative diseases has highlighted the role of tryptophan metabolism and its byproducts in neuroprotection. Compounds that modulate the kynurenine pathway have shown promise in reducing neuroinflammation and oxidative stress, which are critical in conditions like Alzheimer's disease and Parkinson's disease . this compound may similarly influence these pathways.
Antimicrobial Properties
The potential antimicrobial activity of this compound is noteworthy. Similar compounds have been reported to exhibit significant antibacterial effects against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival . Given its structural characteristics, this compound may also demonstrate such antimicrobial properties.
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyridoindole derivatives revealed that certain modifications enhanced their cytotoxicity against human cancer cell lines. The findings indicated that the introduction of specific substituents could significantly increase the potency of these compounds against breast and lung cancer cells .
Case Study 2: Neuroprotective Mechanisms
In an investigation into the neuroprotective effects of tryptophan derivatives, researchers found that modulation of the kynurenine pathway led to reduced oxidative stress markers in neuronal cultures. The study suggested that compounds similar to this compound could serve as lead compounds for developing therapies aimed at neurodegenerative conditions .
Case Study 3: Antimicrobial Activity
A recent evaluation of antimicrobial agents highlighted several indole-based compounds with strong inhibitory effects against common bacterial strains. The results indicated that structural features such as the cyclopropyl group could enhance membrane permeability and efficacy against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Solubility: The iodophenyl derivative (503.34 g/mol) has reduced solubility compared to the cyclopropyl analog (324.38 g/mol), limiting its therapeutic utility despite diagnostic advantages . The benzyl-pyrimidoindole analog (475.56 g/mol) demonstrates how bulkier substituents increase molecular weight, which may hinder pharmacokinetic efficiency .
Therapeutic Potential: Pyridoindole derivatives with methoxy groups (e.g., 8-methoxy in ) often exhibit enhanced binding to CNS receptors, but their large halogenated substituents (e.g., iodine) complicate clinical translation . The thiazole-containing analog () highlights the scaffold’s versatility in targeting non-neurological diseases, such as infections, via sulfur-mediated enzyme inhibition .
Research Findings and Mechanistic Insights
Biological Activity
N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 311.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridoindoles have shown potent activity against various bacterial strains. The compound's activity can be attributed to its ability to inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies have shown that similar compounds exhibit strong inhibitory activity against these enzymes, which may contribute to their therapeutic potential in treating conditions like Alzheimer's disease and urinary tract infections .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. Preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC values for similar compounds indicate effective suppression of COX activity .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies on related pyridoindole derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism may involve the modulation of apoptotic pathways and interference with cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the cyclopropyl group and the tetrahydro-pyrido moiety are believed to enhance binding affinity to target proteins and improve pharmacokinetic properties. Variations in substituents can significantly affect the potency and selectivity of the compound against various biological targets .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of pyridoindole derivatives for antimicrobial activity against Salmonella typhi and Bacillus subtilis. The results indicated that compounds with structural similarities to this compound exhibited moderate to strong antibacterial effects .
Case Study 2: Enzyme Inhibition Assessment
Another research focused on the enzyme inhibition profile of pyridoindole derivatives. The study demonstrated that certain derivatives effectively inhibited AChE with IC values comparable to standard inhibitors used in clinical settings .
Q & A
Q. What are the optimal synthetic routes for N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach, starting with the condensation of substituted pyridoindole cores with cyclopropane-containing intermediates. Key steps include:
- Piperidine ring formation : Use tert-butyl 4-oxopiperidine-1-carboxylate derivatives as precursors, followed by deprotection and cyclization under acidic conditions .
- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the cyclopropyl group to the pyridoindole scaffold .
Characterization involves NMR (¹H/¹³C), UPLC-MS , and chiral HPLC (for enantiopurity assessment) .
Q. How is the compound evaluated for anti-tau aggregation activity in vitro?
- Methodological Answer : Use fluorescence-based thioflavin-T (ThT) assays to monitor tau fibril formation.
- Protocol : Incubate recombinant tau protein with the compound (1–10 µM) in aggregation buffer (pH 7.4, 37°C). Measure fluorescence intensity at 450 nm excitation/485 nm emission.
- Controls : Include known tau inhibitors (e.g., methylthioninium chloride) and validate via transmission electron microscopy (TEM) for fibril morphology .
Advanced Research Questions
Q. What structural modifications enhance the compound’s blood-brain barrier (BBB) permeability?
- Methodological Answer :
- Lipophilicity optimization : Introduce electron-withdrawing groups (e.g., fluorine at the 6-position of the pyridoindole core) to improve logP values.
- In vivo validation : Use wild-type mice to measure brain-to-plasma ratios (via LC-MS/MS) after oral administration. Substituents like trifluoromethyl (CF₃) on pyrazole moieties enhance BBB penetration .
Q. How do substituents on the pyridoindole core affect tau-binding affinity?
- Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Group | IC₅₀ (ThT assay) | Notes |
|---|---|---|---|
| 6-Fluoro | F | 0.8 µM | Enhances potency by 3x vs. unsubstituted |
| 8-Trifluoromethyl | CF₃ | 1.2 µM | Reduces off-target effects on Aβ |
- Method : Compare analogs via surface plasmon resonance (SPR) to quantify binding kinetics to tau monomers.
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
- Methodological Answer :
- Pharmacokinetic (PK) profiling : Measure plasma half-life, clearance, and metabolite formation (e.g., oxidative metabolites via CYP450 assays ).
- Tissue distribution studies : Use radiolabeled compound (³H or ¹⁴C) in transgenic tauopathy mice to correlate brain exposure with biomarker reduction (e.g., phosphorylated tau via ELISA) .
Experimental Design & Data Analysis
Q. What analytical techniques ensure enantiopurity in chiral derivatives?
- Methodological Answer :
- Chiral HPLC : Use Daicel ChiralPak AD columns with heptane/2-propanol (95:5) mobile phase. Validate enantiomeric excess (ee) ≥97% via peak integration .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational models.
Q. How is molecular docking used to predict tau-binding modes?
- Methodological Answer :
- Target preparation : Download tau fibril structures (PDB: 5O3L) and prepare for docking using AutoDock Vina.
- Ligand optimization : Generate 3D conformers of the compound with OpenEye tools. Dock into tau’s microtubule-binding region (residues 306–378).
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .
Data Contradiction Analysis
Q. Why do some analogs show high in vitro potency but low in vivo efficacy?
- Root Cause Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
